Tectochrysin

Vue d'ensemble

Description

Méthodes De Préparation

La techtochrysine peut être synthétisée par méthylation de la chrysine. La réaction implique l'utilisation du sulfate de diméthyle comme agent alkylant . La voie de synthèse comprend généralement les étapes suivantes :

Matière de départ : Chrysine (5,7-dihydroxyflavone).

Réactif : Sulfate de diméthyle ((CH₃O)₂SO₂).

Conditions de réaction : La réaction est effectuée en milieu basique, souvent en utilisant une base telle que le carbonate de potassium (K₂CO₃) dans un solvant organique comme l'acétone.

Analyse Des Réactions Chimiques

La techtochrysine subit diverses réactions chimiques, notamment :

Oxydation : La techtochrysine peut être oxydée pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la techtochrysine en dihydroflavones.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium (KMnO₄) et les agents réducteurs comme le borohydrure de sodium (NaBH₄). Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La techtochrysine a un large éventail d'applications de recherche scientifique :

Chimie : La techtochrysine est utilisée comme composé modèle dans les études de chimie et de synthèse des flavonoïdes.

Médecine : La techtochrysine a montré un potentiel dans la recherche anticancéreuse, en particulier dans l'inhibition de la croissance des cellules cancéreuses.

Mécanisme d'action

Le mécanisme d'action de la techtochrysine implique plusieurs cibles et voies moléculaires :

Activité antioxydante : La techtochrysine piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène à partir de son groupe hydroxyle.

Activité anti-inflammatoire : Elle inhibe l'activité du facteur nucléaire kappa B (NF-κB), un régulateur clé de l'inflammation.

Activité anticancéreuse : La techtochrysine induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en activant les caspases et d'autres voies apoptotiques.

Activité neuroprotectrice : Elle protège les neurones des dommages oxydatifs et de la toxicité de la bêta-amyloïde, qui sont associées aux maladies neurodégénératives.

Applications De Recherche Scientifique

Anticancer Properties

Tectochrysin has demonstrated promising anticancer effects across various cancer types.

Mechanisms of Action:

- Inhibition of Drug Efflux: this compound has been shown to noncompetitively inhibit the efflux of chemotherapeutic agents through P-glycoprotein (P-gp), enhancing the efficacy of drugs like doxorubicin and paclitaxel against multidrug-resistant cancer cells .

- Induction of Apoptosis: In colon cancer cell lines (SW480 and HCT116), this compound induces apoptotic cell death by activating death receptor pathways and inhibiting NF-κB signaling . The compound exhibited IC50 values of 6.3 μg/mL and 8.4 μg/mL for SW480 and HCT116 cells, respectively.

Case Studies:

- A study involving xenograft models revealed that this compound significantly reduced tumor growth in mice treated with the compound, demonstrating its potential as an effective anticancer agent .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in relation to aging and neurodegenerative diseases.

Findings:

- In Caenorhabditis elegans, this compound extended lifespan by up to 21% and improved stress resistance, suggesting its potential role in combating age-related decline . It enhances the expression of DAF-16 regulated genes, which are crucial for longevity.

Antimicrobial Activity

The antimicrobial effects of this compound have been documented in various studies, highlighting its potential as a therapeutic agent against infections.

Research Insights:

- This compound exhibits broad-spectrum antimicrobial activity, making it a candidate for treating bacterial infections and possibly viral diseases . Its effectiveness against pathogens can be attributed to its ability to disrupt microbial cell membranes.

Other Pharmacological Activities

Beyond its anticancer and antimicrobial properties, this compound has shown efficacy in several other areas:

- Anti-inflammatory Effects: this compound reduces inflammation through various pathways, contributing to its therapeutic potential in inflammatory diseases.

- Hepatoprotective Properties: The compound has been linked to liver protection, aiding in the treatment of hepatic disorders .

- Anti-diarrheal Activity: this compound has demonstrated effectiveness in managing diarrheal conditions through its antimicrobial properties.

Data Summary Table

Mécanisme D'action

The mechanism of action of techtochrysin involves several molecular targets and pathways:

Antioxidant Activity: Techtochrysin scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxy group.

Anti-inflammatory Activity: It inhibits the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

Anticancer Activity: Techtochrysin induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Neuroprotective Activity: It protects neurons from oxidative damage and amyloid-beta toxicity, which are associated with neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

La techtochrysine est similaire à d'autres flavonoïdes tels que la chrysine, la naringine, l'apigénine, l'acacétine, le kaempférol et la 4′,7-dihydroxyflavone . La techtochrysine est unique en raison de son motif de substitution spécifique (groupe hydroxyle en position 4 et groupe méthoxy en position 7), ce qui contribue à ses activités biologiques distinctes . Par exemple :

Chrysine : Elle n'a pas le groupe méthoxy en position 7, ce qui affecte sa solubilité et sa biodisponibilité.

Naringine : Elle contient des groupes glycosides supplémentaires, modifiant ses propriétés pharmacocinétiques.

Apigénine : Elle a un motif de substitution différent, ce qui entraîne des variations dans ses effets biologiques.

Activité Biologique

Tectochrysin, a flavonoid compound primarily derived from the plant Alpinia oxyphylla, has garnered significant attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects in various medical and therapeutic contexts, including cancer treatment, neuroprotection, and anti-inflammatory properties.

1. Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent, particularly in overcoming multidrug resistance (MDR) in cancer cells.

This compound has been shown to inhibit the efflux function of P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapies. In vitro experiments demonstrated that increasing concentrations of this compound led to a significant increase in intracellular fluorescence of calcein, indicating its ability to inhibit P-gp-mediated drug efflux .

Table 1: Nonlinear Kinetic Parameters of this compound on P-gp Activity

| Treatment | Vmax (pmol/mg Protein/10 min) | Km (μM) |

|---|---|---|

| Rhodamine 123 only | 14.8 ± 0.57 | 17.33 ± 0.70 |

| +50 μM this compound | 10.64 ± 0.15* | 16.45 ± 0.47 |

| +100 μM this compound | 7.72 ± 0.11* | 16.04 ± 0.53 |

The combination of this compound with chemotherapeutic agents has also been shown to enhance the efficacy of treatments against resistant cancer cell lines .

2. Neuroprotective Effects

This compound exhibits promising neuroprotective effects, particularly in models of Alzheimer's disease. Studies indicate that it alleviates impairments in spatial learning and memory induced by amyloid-beta (Aβ) peptides in mice, suggesting its potential role in treating neurodegenerative disorders .

3. Anti-inflammatory and Antioxidant Activities

This compound possesses significant anti-inflammatory and antioxidant properties, making it beneficial for various inflammatory conditions.

Research Findings

A study investigating the effects of this compound on paraquat-induced oxidative stress in rats revealed that it significantly increased antioxidant enzyme activities (e.g., catalase, superoxide dismutase) while decreasing malondialdehyde levels—a marker of oxidative stress . Furthermore, this compound treatment resulted in reduced expression of pro-inflammatory cytokines such as IL-1β and TNF-α .

Table 2: Effects of this compound on Biochemical Markers

| Parameter | Control | Paraquat (PQ) | PQ + this compound |

|---|---|---|---|

| CAT (U/mg protein) | 10.39 ± 0.27 | 4.97 ± 0.08# | 8.67 ± 0.18* |

| SOD Activity | N/A | N/A | Increased |

| MDA Levels | N/A | Increased | Decreased |

4. Applications in Diarrheal Diseases

Emerging research suggests that this compound may also have therapeutic applications in gastrointestinal disorders, particularly diarrheal diseases. In vitro studies indicated that this compound could reduce intestinal fluid secretion, thereby potentially alleviating diarrhea symptoms .

Propriétés

IUPAC Name |

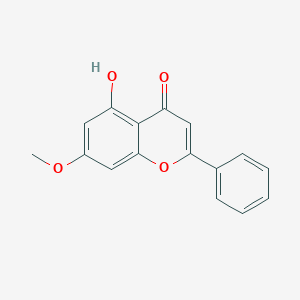

5-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZVHDLBAYNPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199962 | |

| Record name | Tectochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-28-5 | |

| Record name | Tectochrysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tectochrysin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tectochrysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tectochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECTOCHRYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UBO28W2AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.